

# Acid Yellow 61: Application Notes for Fluorescence Microscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acid yellow 61

Cat. No.: B15622547

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Note to the Reader: As of late 2025, detailed information regarding the specific application of **Acid Yellow 61** (C.I. 18968) in fluorescence microscopy is not readily available in the public domain. While it is classified as a fluorescent dye, comprehensive data on its photophysical properties and established protocols for its use in biological imaging are lacking. This document outlines the available information and provides a general framework for researchers interested in exploring its potential as a fluorescent probe.

## Introduction

**Acid Yellow 61**, also known by its Colour Index name C.I. 18968, is a monoazo acid dye.<sup>[1]</sup> Historically, it has been utilized in the textile industry for dyeing wool, silk, and polyamide fibers, as well as in leather coloring.<sup>[1][2][3][4]</sup> Its classification as a fluorescent dye suggests potential applications in biological imaging; however, its utility in fluorescence microscopy has not been well-documented.

## Physicochemical Properties

A summary of the known physicochemical properties of **Acid Yellow 61** is presented in Table 1.

Property	Value	Reference
C.I. Name	Acid Yellow 61, C.I. 18968	[1]
CAS Number	12217-38-8	[1][2]
Molecular Formula	C <sub>24</sub> H <sub>20</sub> Cl <sub>2</sub> N <sub>5</sub> NaO <sub>6</sub> S <sub>2</sub>	[1][5]
Molecular Weight	632.47 g/mol	[1]
Appearance	Yellow Powder	[1][2]
Solubility	Soluble in water.	[1][2]

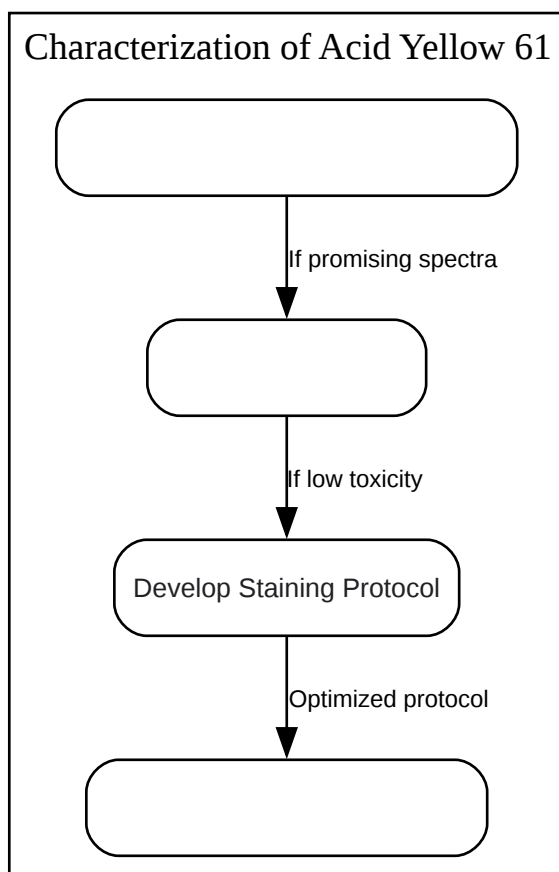
## Photophysical Properties (Undetermined)

A thorough search of scientific literature and commercial databases did not yield specific data on the key photophysical properties of **Acid Yellow 61** required for fluorescence microscopy. This information is critical for designing imaging experiments and would need to be determined empirically.

Property	Value
Excitation Maximum ( $\lambda_{ex}$ )	Not Available
Emission Maximum ( $\lambda_{em}$ )	Not Available
Molar Extinction Coefficient ( $\epsilon$ )	Not Available
Quantum Yield ( $\Phi$ )	Not Available
Photostability	Not Available
Solvent Effects on Fluorescence	Not Available

## Hypothetical Experimental Workflow for Characterization

For researchers with access to **Acid Yellow 61** and the necessary equipment, the following workflow is proposed to characterize its suitability for fluorescence microscopy.



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Caption: A logical workflow for the characterization of **Acid Yellow 61** for fluorescence microscopy.

## General Protocol for Evaluating a Novel Fluorescent Dye in Fixed Cells

The following is a generalized protocol that can be adapted to test **Acid Yellow 61** for staining fixed biological samples. Optimization of dye concentration, incubation time, and buffer composition will be necessary.

Materials:

- **Acid Yellow 61**
- Phosphate-buffered saline (PBS)

- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Mounting medium
- Microscope slides and coverslips
- Cell culture of choice

#### Procedure:

- Cell Culture: Grow cells on sterile coverslips in a petri dish to the desired confluency.
- Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells by incubating with a fixative solution for 10-20 minutes at room temperature.
- Washing: Wash the fixed cells three times with PBS for 5 minutes each.
- Permeabilization (Optional, for intracellular targets): If targeting intracellular structures, incubate the cells with a permeabilization buffer for 5-10 minutes.
- Washing: Wash the cells three times with PBS.
- Staining: Prepare a working solution of **Acid Yellow 61** in PBS. Concentrations should be titrated, starting from a low micromolar range (e.g., 1-10  $\mu$ M). Incubate the cells with the staining solution for 15-60 minutes at room temperature, protected from light.
- Washing: Wash the cells extensively with PBS to remove unbound dye.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope. It is advisable to test a broad range of excitation and emission filters to determine the optimal imaging conditions.

## Safety Precautions

A safety data sheet (SDS) for a similar "Acid Dye Sun Yellow" indicates that the substance may be harmful if swallowed and can cause eye and skin irritation.[6][7] Standard laboratory safety practices should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[6][7] Avoid inhalation of the powder and direct contact with skin and eyes.

## Conclusion

While **Acid Yellow 61** is categorized as a fluorescent dye, the lack of specific data on its photophysical properties and its performance in biological imaging applications makes it a largely uncharacterized agent for fluorescence microscopy. The information and general protocols provided here serve as a starting point for researchers who wish to investigate its potential. Empirical determination of its spectral characteristics and staining efficacy is a prerequisite for its successful application in this field.

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Address: 3281 E Guasti Rd  
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